molecular formula C7H11N3O B2716441 N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide CAS No. 500024-91-9

N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Cat. No.: B2716441
CAS No.: 500024-91-9
M. Wt: 153.185
InChI Key: JARMDBDCZSRKRJ-UHFFFAOYSA-N
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Description

N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.185 g/mol . Its structure features a pyrrole ring substituted with two methyl groups at the 1- and 5-positions, along with a hydroxyimino (N′-hydroxy) functional group at the 2-position. The compound is identified by synonyms such as (Z)-N′-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide and is registered under ChemSpider ID 515248 and MDL numbers MFCD02090443 and MFCD03756659 .

This compound belongs to the class of carboximidamides, which are characterized by their imine-derived functional groups.

Properties

IUPAC Name

N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARMDBDCZSRKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-oxo-1,5-dimethyl-1H-pyrrole-2-carboximidamide, while reduction can produce N’-amino-1,5-dimethyl-1H-pyrrole-2-carboximidamide.

Scientific Research Applications

N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (C₆H₉N₃O, molecular weight 139.16 g/mol), which lacks the 5-methyl group present in the target compound .

Comparative Analysis: Molecular and Substituent Effects

Table 1: Structural and Molecular Comparison
Property N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Molecular Formula C₇H₁₁N₃O C₆H₉N₃O
Molecular Weight (g/mol) 153.185 139.16
Substituents 1-methyl, 5-methyl, N′-hydroxy 1-methyl, N′-hydroxy
CAS Number Not provided in evidence 500024-87-3
Storage Conditions Not available Room temperature
Key Differences:

Molecular Weight : The higher molecular weight of the 1,5-dimethyl derivative (153.185 vs. 139.16 g/mol) could influence solubility or crystallinity, though experimental data are lacking.

Synthetic Accessibility : The absence of a CAS number for the 1,5-dimethyl variant suggests it may be less commercially prevalent or studied than the 1-methyl analogue .

Reactivity and Functional Group Considerations

  • Hydroxyimino Group: Both compounds feature an N′-hydroxy group, which can participate in hydrogen bonding or act as a chelating agent. This functional group is critical in coordination chemistry and may influence biological activity.
  • Methyl Substituents: The 1,5-dimethyl substitution pattern could enhance hydrophobic interactions in supramolecular assemblies or reduce electrophilicity at the pyrrole ring compared to the mono-methyl variant.

Biological Activity

N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide (C₇H₁₁N₃O) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound consists of a pyrrole ring with hydroxy and carboximidamide functional groups. Its unique structure allows for diverse interactions with biological molecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
  • Reactivity : The carboximidamide group can participate in nucleophilic reactions, influencing biochemical pathways.

These interactions are essential for the compound's antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that the compound induces apoptosis (programmed cell death) in these cells through the activation of caspase pathways.

Cell Line IC50 (µM) Effect Observed
MCF-70.08Induction of apoptosis
HeLa0.10Cell cycle arrest

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was administered to MCF-7 cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

Comparative Analysis

When compared to similar compounds such as 1,5-Dimethyl-1H-pyrrole-2-carboximidamide (which lacks the hydroxy group), this compound demonstrates enhanced reactivity and biological activity due to the presence of the hydroxy group. This structural difference significantly influences its pharmacological profile.

Compound Key Features Biological Activity
This compoundHydroxy and carboximidamide groupsAntimicrobial, anticancer
1,5-Dimethyl-1H-pyrrole-2-carboximidamideLacks hydroxy groupReduced activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimides (e.g., EDCI) and hydroxylamine derivatives. For example, a three-step radiolabeling approach with [¹⁸F]-precursors (similar to IDO1-targeting PET probes) achieves high radiochemical purity (>98%) by optimizing reaction time, temperature, and catalyst ratios .
  • Key Parameters :

  • Temperature: 60–80°C for coupling steps.
  • Catalysts: EDCI/HOBT with DIPEA as a base.
  • Purification: Reverse-phase HPLC for isolating the final product.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Confirm molecular weight (e.g., m/z 209.1 for the parent ion) and radiochemical purity.
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at pyrrole positions 1 and 5).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as demonstrated for analogous carboximidamides) .

Q. What biological targets or mechanisms are associated with this compound?

  • Primary Target : The compound shares structural homology with IDO1 inhibitors (e.g., IC₅₀ = 19 nM for related carboximidamides), suggesting potential immunomodulatory applications in cancer research .
  • Mechanistic Insight : Acts as a competitive inhibitor of tryptophan metabolism enzymes, disrupting tumor immune evasion pathways.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and selectivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., chloro, nitro): Enhance binding affinity to enzymatic active sites but may reduce solubility.
  • Methyl Substitutions : Improve metabolic stability (e.g., 1,5-dimethyl groups prevent rapid hepatic clearance) .
    • Experimental Design : Synthesize derivatives (e.g., halogenated analogs) and compare IC₅₀ values via enzyme inhibition assays.

Q. What computational tools can predict the compound’s reactivity and electronic properties?

  • DFT Applications :

  • Calculate Fukui functions to identify nucleophilic/electrophilic sites.
  • Global hardness (η) and electrophilicity index (ω) quantify reactivity trends (e.g., η = 3.2 eV for similar carboximidamides) .
    • Software : Gaussian or ORCA for quantum mechanical modeling; VMD for visualizing electron density maps.

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Critical Analysis Framework :

  • Assay Conditions : Compare buffer pH, temperature, and cofactor availability (e.g., heme-dependent IDO1 activity varies with Fe²⁺ concentration).
  • Cell Lines : Validate results across multiple models (e.g., murine vs. human cancer cells).
    • Case Study : Discrepancies in IDO1 inhibition (e.g., 19 nM vs. 50 nM IC₅₀) may arise from differences in enzyme sources or assay protocols .

Q. What challenges arise in crystallographic analysis of N'-Hydroxy-carboximidamide derivatives?

  • Technical Hurdles :

  • Hydrogen Bonding : The hydroxyimino group forms dynamic H-bonds, complicating electron density mapping.
  • Twinned Crystals : Use SHELXL for refining high-resolution data and resolving pseudosymmetry .
    • Best Practices : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.

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